molecular formula C5H10BrNO B1143072 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide CAS No. 159909-28-1

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide

Cat. No.: B1143072
CAS No.: 159909-28-1
M. Wt: 180.04
InChI Key:
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Description

(1S,4S)-2-Oxa-5-azabicyclo[221]heptane hydrobromide is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a hydrobromic acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.

    Solvent: Polar solvents such as water or alcohols to dissolve the reactants and catalyst.

    Catalyst: Hydrobromic acid to promote the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the hydrobromide group.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced bicyclic compounds.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with specific receptors, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane hydrobromide
  • (1S,4S)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride
  • (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Uniqueness

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers distinct advantages in terms of its structural properties and reactivity.

Properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.BrH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEANTQLVIFWHO-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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